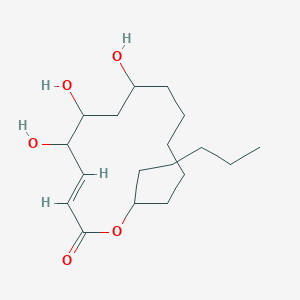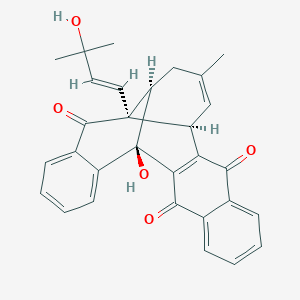
Lippsidoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lippsidoquinone is a natural product found in Lippia origanoides and Lippia sidoides with data available.
Applications De Recherche Scientifique
Cytotoxic Properties in Cancer Research
Lippsidoquinone, a compound isolated from Lippia sidoides, has demonstrated significant cytotoxic activity against human leukemia cell lines HL60 and CEM. This discovery underscores its potential in cancer research, particularly in developing treatments targeting specific leukemia types. The structure of lippsidoquinone was determined through spectral data analysis, emphasizing the compound's unique chemical properties (Costa et al., 2001).
Broader Implications in Lipidomics
While not directly related to lippsidoquinone, the field of lipidomics has significant relevance to its study. Lipidomics, a rapidly growing technology, is instrumental in studying disease mechanisms, identifying novel biomarkers, and understanding the action of drug compounds like lippsidoquinone. This field's advancements are crucial for elucidating the roles of unique compounds in various biological processes and diseases (Vihervaara et al., 2014), (Stephenson et al., 2017).
Contributions to Cellular Studies and Disease Research
Lipidomics, including the study of compounds like lippsidoquinone, plays a vital role in understanding cellular lipidomes and their impact on life processes. Research in this area can lead to improvements in diagnosing and treating diseases, potentially including those where lippsidoquinone shows efficacy (Han & Gross, 2005), (Hyötyläinen & Orešič, 2015).
Potential in Biomarker Discovery
Lipidomics, encompassing the study of compounds like lippsidoquinone, has been pivotal in discovering biomarkers for diseases like cancer, neurodegenerative disorders, and metabolic syndromes. This research area's progress is significant for understanding specific lipid-driven mechanisms and developing new therapeutic strategies (Zhao et al., 2014), (Yang & Han, 2016).
Propriétés
Formule moléculaire |
C30H26O5 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2R,10R,11R,15R)-2-hydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methylhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(16),3,5,7,13,18,20,22-octaene-9,17,24-trione |
InChI |
InChI=1S/C30H26O5/c1-16-14-21-23-24(26(32)18-9-5-4-8-17(18)25(23)31)30(35)20-11-7-6-10-19(20)27(33)29(21,22(30)15-16)13-12-28(2,3)34/h4-14,21-22,34-35H,15H2,1-3H3/b13-12+/t21-,22+,29+,30-/m0/s1 |
Clé InChI |
IUEFETCMXIESGM-PDXRWLBWSA-N |
SMILES isomérique |
CC1=C[C@H]2C3=C(C(=O)C4=CC=CC=C4C3=O)[C@]5([C@H](C1)[C@@]2(C(=O)C6=CC=CC=C65)/C=C/C(C)(C)O)O |
SMILES canonique |
CC1=CC2C3=C(C(=O)C4=CC=CC=C4C3=O)C5(C(C1)C2(C(=O)C6=CC=CC=C65)C=CC(C)(C)O)O |
Synonymes |
lippsidoquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




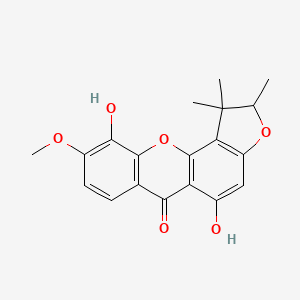
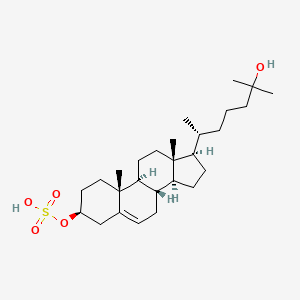
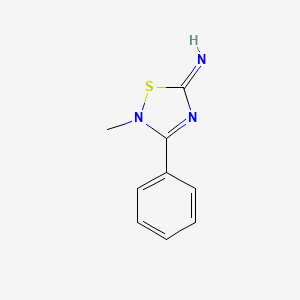
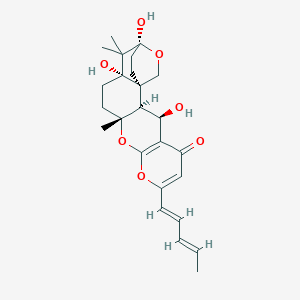
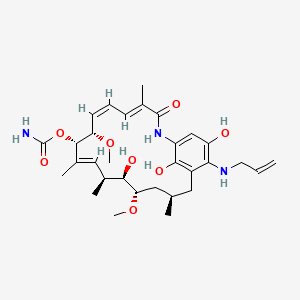
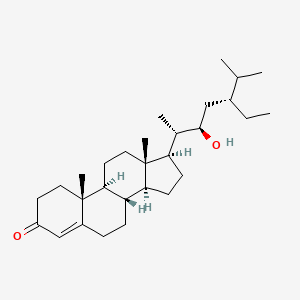


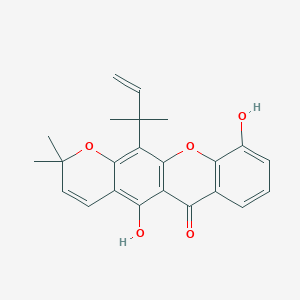
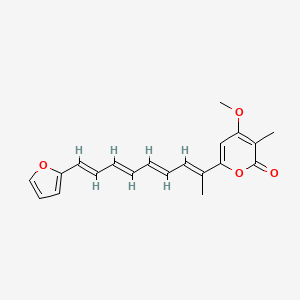
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)

